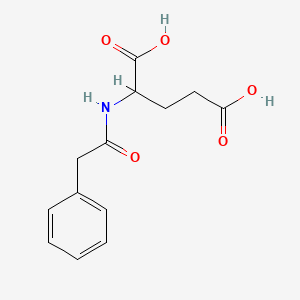

2-(2-Phenylacetamido)pentanedioic acid

Descripción

Propiedades

IUPAC Name |

2-[(2-phenylacetyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(8-9-4-2-1-3-5-9)14-10(13(18)19)6-7-12(16)17/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSRBZOZSRJCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological role of 2-(2-Phenylacetamido)pentanedioic acid in human phenylalanine metabolism

An In-depth Technical Guide to the Biological Role of N-Phenylacetyl-L-glutamine (PAGln) in Human Phenylalanine Metabolism

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of N-phenylacetyl-L-glutamine (PAGln), a significant metabolite derived from human phenylalanine metabolism. While the systematic name 2-(2-Phenylacetamido)pentanedioic acid accurately describes its chemical structure, the compound is more commonly known in scientific literature as Phenylacetylglutamine or PAGln. This document will elucidate the biosynthesis of PAGln, its metabolic functions, and its emerging role as a biomarker and potential therapeutic target in various disease states. We will delve into the intricate interplay between dietary phenylalanine, the gut microbiota, and host metabolism that culminates in the production of this fascinating molecule. The guide is intended for researchers, clinicians, and professionals in drug development who are interested in the nuanced pathways of amino acid metabolism and their implications for human health.

Introduction: Deconstructing Phenylalanine Metabolism

Phenylalanine, an essential amino-axit, is primarily metabolized in the liver via hydroxylation to tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH)[1][2][3]. This is the rate-limiting step in the complete catabolism of phenylalanine[2][4]. Deficiencies in the PAH enzyme lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites, resulting in severe neurological damage if untreated[1][5][6][7][8].

However, the metabolism of phenylalanine is not limited to the PAH-dependent pathway. Alternate routes of phenylalanine catabolism exist, primarily involving its transamination to phenylpyruvate[2][9]. This pathway becomes particularly significant in conditions of impaired PAH activity. Phenylpyruvate can be further metabolized to compounds such as phenyllactate and phenylacetate[2][10]. It is the latter metabolite, phenylacetate, that serves as the direct precursor for the synthesis of N-phenylacetyl-L-glutamine (PAGln).

Biosynthesis of N-Phenylacetyl-L-glutamine (PAGln): A Symphony of Host and Microbiome

The formation of PAGln is a multi-step process that highlights the critical role of the gut microbiota in human metabolism[11][12].

Step 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

Dietary proteins rich in phenylalanine are the primary source for PAGln production[11][12][13][14]. Phenylalanine that is not absorbed in the small intestine travels to the colon, where it is metabolized by the gut microbiota. Through a series of enzymatic reactions, including deamination, gut bacteria convert phenylalanine into phenylpyruvic acid, which is then decarboxylated to form phenylacetic acid (PAA)[12].

Step 2: Host-Mediated Conjugation of PAA with Glutamine

The microbially-produced PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys[11][12]. In these organs, PAA undergoes conjugation with the amino acid glutamine to form N-phenylacetyl-L-glutamine (PAGln)[11][12][15]. This reaction is catalyzed by the enzyme phenylacetyltransferase.

Diagram: Biosynthesis of N-Phenylacetyl-L-glutamine (PAGln)

Caption: Biosynthesis of N-Phenylacetyl-L-glutamine (PAGln).

Biological Roles and Clinical Significance of PAGln

PAGln was initially recognized for its role in nitrogen waste excretion, particularly in individuals with urea cycle disorders. In these conditions, the body's ability to eliminate excess nitrogen in the form of urea is compromised. PAGln serves as an alternative vehicle for nitrogen disposal, as it is readily excreted in the urine[11][15].

More recently, research has uncovered a broader and more complex role for PAGln in human health and disease.

PAGln as a Uremic Toxin and Biomarker in Chronic Kidney Disease (CKD)

In patients with chronic kidney disease, PAGln is considered a uremic toxin. Its levels are elevated in the blood due to impaired renal excretion. High concentrations of PAGln are associated with the progression of CKD and are considered a determinant of mortality in these patients[15]. This makes PAGln a valuable biomarker for monitoring kidney function and disease severity.

The Link between PAGln and Cardiovascular Disease (CVD)

A growing body of evidence has implicated PAGln in the pathogenesis of cardiovascular diseases. Elevated plasma levels of PAGln have been associated with an increased risk of coronary artery disease, atherosclerotic burden, and heart failure[11][12][13][14]. Mechanistic studies suggest that PAGln may contribute to thrombosis and platelet dysfunction[11][12]. The link between a diet rich in animal products, higher PAGln levels, and increased CHD risk highlights the potential for dietary interventions to mitigate these effects[13][14].

Experimental Protocols for PAGln Analysis

The quantification of PAGln in biological matrices is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for accurate and sensitive measurement of PAGln.

Sample Preparation from Plasma/Serum

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-Phenylacetylglutamine).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for PAGln and the internal standard should be optimized.

Diagram: Experimental Workflow for PAGln Quantification

Caption: Workflow for PAGln quantification in biological samples.

Future Directions and Therapeutic Implications

The recognition of PAGln's role in human health has opened up new avenues for research and therapeutic development.

-

Therapeutic Targeting of the Gut Microbiota: Modulating the composition and function of the gut microbiota to reduce the production of PAA could be a viable strategy to lower circulating PAGln levels. This could involve the use of probiotics, prebiotics, or specific dietary interventions.

-

Inhibition of PAGln Synthesis: Targeting the host enzymes responsible for the conjugation of PAA with glutamine could represent another therapeutic approach.

-

PAGln as a Diagnostic and Prognostic Marker: Further clinical validation of PAGln as a biomarker for CKD and CVD is warranted. Its use in routine clinical practice could aid in risk stratification and patient management.

Conclusion

N-phenylacetyl-L-glutamine (PAGln), a metabolite at the intersection of host and microbial phenylalanine metabolism, has emerged as a key player in human health and disease. Its role extends beyond simple nitrogen excretion to being a significant contributor to the pathophysiology of chronic kidney and cardiovascular diseases. A thorough understanding of its biosynthesis and biological functions is paramount for the development of novel diagnostic and therapeutic strategies targeting this important metabolic pathway.

References

-

Wikipedia. Phenylacetylglutamine. [Link]

-

Merck Manual Professional Edition. (2021, May 20). Phenylketonuria (PKU). [Link]

-

ACS Omega. (2024, January 8). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. [Link]

-

ACS Publications. (2024, January 8). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases | ACS Omega. [Link]

-

PubMed. (2025, April 22). Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women. [Link]

-

Reactome. Phenylalanine metabolic pathway. [Link]

-

PNAS. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. [Link]

-

Wikipedia. Phenylalanine. [Link]

-

Oxford Academic. (2024, July 30). Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women | The Journal of Clinical Endocrinology & Metabolism. [Link]

-

PathWhiz. Phenylalanine Metabolism. [Link]

-

PubChem. Phenylalanine and Tyrosine Metabolism. [Link]

-

Medscape. (2025, August 18). Phenylketonuria (PKU): Background, Pathophysiology, Etiology. [Link]

-

MedlinePlus. (2023, April 25). Phenylketonuria. [Link]

-

PMC. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism. [Link]

-

Aging and Disease. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. [Link]

-

PMC. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. [Link]

-

Wikipedia. Phenylalanine hydroxylase. [Link]

Sources

- 1. Phenylketonuria (PKU) - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]

- 2. pnas.org [pnas.org]

- 3. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Phenylketonuria: MedlinePlus Genetics [medlineplus.gov]

- 7. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations [aginganddisease.org]

- 9. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PathWhiz [pathbank.org]

- 11. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]

Gut microbiota synthesis pathway of 2-(2-Phenylacetamido)pentanedioic acid

The Meta-Organismal Synthesis of 2-(2-Phenylacetamido)pentanedioic Acid: Pathway Dynamics, Pathophysiology, and Analytical Workflows

Executive Summary

2-(2-Phenylacetamido)pentanedioic acid—structurally defined as the dicarboxylic acid phenylacetylglutamate (PAGlu)—and its primary amide counterpart, phenylacetylglutamine (PAGln), represent a highly potent class of meta-organismal metabolites[1][2]. Synthesized via an obligate symbiotic cross-talk between the gut microbiome and host hepatic enzymes, these molecules have transcended their historical classification as mere uremic toxins. Recent landmark investigations have mechanistically identified them as endocrine-like signaling molecules that drive cardiovascular disease (CVD)[3], heart failure (HF)[4], and accelerated cellular senescence[5]. This technical guide provides a comprehensive breakdown of the gut-liver biosynthetic axis, receptor-mediated pathophysiology, and the self-validating analytical protocols required to robustly study this pathway.

The Bipartite Biosynthetic Pathway (Gut-Liver Axis)

The synthesis of 2-(2-Phenylacetamido)pentanedioic acid is a definitive example of host-microbe co-metabolism, occurring sequentially across two distinct spatial and biochemical environments[6].

Phase 1: Microbial Fermentation (Intestinal Lumen) Dietary phenylalanine (Phe), abundant in animal and plant proteins, escapes host absorption in the upper gastrointestinal tract and reaches the colon. Here, commensal bacteria expressing specific transaminases/deaminases convert Phe into phenylpyruvic acid (PPY). Subsequently, PPY undergoes oxidative and non-oxidative decarboxylation to form phenylacetic acid (PAA)[6]. This critical decarboxylation step is driven by thiamine pyrophosphate (TPP)-dependent enzymes, specifically facilitated by the microbial porA gene[3].

Phase 2: Host Hepatic Conjugation (Liver) PAA is highly lipophilic and readily crosses the intestinal epithelium into the host's portal circulation. Upon reaching the liver, PAA is activated by acyl-CoA synthetase to form the intermediate phenylacetyl-CoA. In humans, specific N-acyltransferases (such as GLYAT) catalyze the conjugation of phenylacetyl-CoA with glutamic acid to form 2-(2-Phenylacetamido)pentanedioic acid (PAGlu), or with glutamine to form PAGln[6][7].

Fig 1: Gut-liver axis synthesis pathway of 2-(2-Phenylacetamido)pentanedioic acid.

Pathophysiological Mechanisms: The Adrenergic Axis

Once released into systemic circulation, these metabolites function as active ligands for G-protein coupled receptors (GPCRs), fundamentally altering host cellular homeostasis.

Cardiovascular and Thrombotic Effects: PAGlu and PAGln act as allosteric modulators of α2A, α2B, and β2-adrenergic receptors (ADRs)[3]. In platelets, this interaction enhances stimulus-induced intracellular calcium release, leading to hyperreactivity and a profound increase in thrombotic potential[3]. In the myocardium, elevated levels directly foster heart failure phenotypes by decreasing cardiomyocyte sarcomere contraction and altering B-type natriuretic peptide gene expression[4].

Cellular Senescence and Aging: Recent data indicates that these metabolites actively drive host cellular senescence. By binding to ADRs, they trigger the AMP-activated protein kinase (AMPK) signaling pathway. This ADR-AMPK axis induces mitochondrial dysfunction, reactive oxygen species (ROS) generation via NOX2, and subsequent irreversible DNA damage, thereby accelerating biological aging[5][8].

Fig 2: Pathophysiological signaling cascade via adrenergic receptor activation.

Quantitative Data Summary

The clinical severity of circulating PAGln/PAGlu is dose-dependent. The table below synthesizes the foundational epidemiological and experimental data linking these metabolites to host pathology.

| Study / Source | Cohort Size / Model | Target Phenotype | Key Quantitative / Mechanistic Finding |

| 3 [3] | n=1,162 (Discovery) & n=4,000 (Validation) | CVD & Thrombosis | Dose-dependent increase in incident MACE (myocardial infarction, stroke, death). |

| 4 [4] | n=3,256 (US) & n=829 (European) | Heart Failure (HF) | Correlated with reduced Left Ventricular Ejection Fraction (LVEF) and elevated NT-proBNP. |

| 9 [9] | Clinical (Cleveland & Berlin Cohorts) | HF Mortality | Elevated levels conferred a 3-to-4-fold increased mortality risk within 3 years. |

| 5 [5] | In vivo (Mice) / In vitro | Cellular Senescence | Accelerated aging via ADR-AMPK-mediated mitochondrial dysfunction and DNA damage. |

Experimental Protocols: Self-Validating Analytical Workflows

To ensure scientific integrity, researchers must employ methodologies that inherently validate causality and account for biological noise.

Protocol 1: Absolute Quantification via RRLC-QTOF/MS

Causality & Rationale: Plasma is a highly complex matrix. Rapid resolution liquid chromatography-quadrupole time-of-flight mass spectrometry (RRLC-QTOF/MS) coupled with stable isotope dilution is mandatory to definitively correct for ion suppression and matrix effects during electrospray ionization[10]. Step-by-Step Workflow:

-

Sample Procurement: Collect fasting venous blood in EDTA anticoagulant tubes. Centrifuge at 1,000 × g for 10 min at 4°C to separate plasma, preventing ex vivo enzymatic degradation[10].

-

Protein Precipitation & Isotope Spiking: To 50 µL of plasma, add 200 µL of ice-cold methanol spiked with a known concentration of isotopically labeled internal standard (e.g., d5-PAGln). Self-Validation Check: The heavy isotope must perfectly co-elute with the endogenous analyte to validate that any signal suppression affects both equally, ensuring accurate absolute quantification.

-

Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteome.

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

-

Mass Spectrometry: Operate the QTOF/MS in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transition (e.g., m/z 265.1188)[3].

-

Data Processing: Calculate exact concentrations using a multi-point calibration curve generated from authentic 2-(2-Phenylacetamido)pentanedioic acid standards.

Protocol 2: Establishing Microbial Causality In Vivo

Causality & Rationale: Correlative microbiome sequencing is insufficient to prove that gut bacteria are the obligate source of the precursor PAA. Researchers must use gnotobiotic (germ-free) animal models colonized with genetically engineered bacterial strains to isolate the microbial variable[3]. Step-by-Step Workflow:

-

Bacterial Engineering: Generate a targeted genetic knockout of a human commensal bacterium (e.g., Clostridium sporogenes) lacking the porA gene (ΔporA), alongside an isogenic wild-type (WT) control.

-

Gnotobiotic Colonization: Orally gavage age-matched, germ-free mice with either the WT or ΔporA strain.

-

Isotope Tracing: Feed both groups a standardized diet enriched with heavy-isotope labeled phenylalanine (13C-Phe).

-

Phenotypic Validation: After 2 weeks, harvest plasma and assess 13C-metabolite levels via LC-MS. Self-Validation Check: Mice colonized with the ΔporA strain must exhibit near-zero levels of the downstream metabolite, definitively proving that the microbial porA gene is the non-redundant bottleneck in the synthesis pathway[3].

References

- Source: Nature Aging (NIH/Nature)

- Source: Circulation (AHA Journals)

- Source: Cell (PubMed/NIH)

- Source: ACS Omega (ACS Publications)

- Threshold of phenylacetylglutamine changes: exponential growth between age and gut microbiota in stroke patients Source: Frontiers in Neurology URL

- Source: European Journal of Heart Failure (FS-CPC)

Sources

- 1. Second brain: reviewing the gut microbiome’s role in lifestyle diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Gut microbial-derived phenylacetylglutamine accelerates host cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. fs-cpc.de [fs-cpc.de]

- 10. Frontiers | Threshold of phenylacetylglutamine changes: exponential growth between age and gut microbiota in stroke patients [frontiersin.org]

The Aberrant Pathway: Unraveling the Mechanism of 2-(2-Phenylacetamido)pentanedioic Acid Accumulation in Phenylketonuria

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism defined by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[1][2] This enzymatic block prevents the conversion of phenylalanine (Phe) to tyrosine, leading to a cascade of metabolic consequences, most notably the accumulation of Phe in blood and tissues.[3][4] When the primary metabolic route is obstructed, Phe is shunted into alternative catabolic pathways, resulting in the production and accumulation of several metabolites. Among these is 2-(2-Phenylacetamido)pentanedioic acid, more commonly known as N-phenylacetyl-L-glutamine (PAG). This technical guide provides an in-depth exploration of the biochemical mechanism underlying PAG accumulation in PKU, detailing the enzymatic steps, regulatory influences, and analytical methodologies for its quantification. Understanding this pathway is not only crucial for elucidating the pathophysiology of PKU but also for developing novel non-invasive biomarkers for monitoring disease state and therapeutic adherence.[5]

Phenylketonuria: A Disruption of Core Amino Acid Metabolism

Phenylketonuria is caused by mutations in the PAH gene, which encodes phenylalanine hydroxylase, the enzyme responsible for the rate-limiting step in the catabolism of Phe.[6][7] In a healthy individual, dietary Phe that is not utilized for protein synthesis is hydroxylated to form tyrosine.[3][8] This reaction is critical, as tyrosine is a precursor for several vital compounds, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[1]

In untreated PKU, the profound deficiency in PAH activity leads to hyperphenylalaninemia, with plasma Phe concentrations often exceeding 1200 µmol/L (classic PKU).[7][9] The sustained high levels of Phe are neurotoxic and disrupt brain development, leading to severe intellectual disability, seizures, and behavioral problems if left untreated.[1][2] The cornerstone of PKU management is a lifelong, restrictive low-phenylalanine diet, often supplemented with special medical foods, to maintain blood Phe levels within a safe therapeutic range.[3][10]

The Metabolic Detour: From Phenylalanine to Phenylacetylglutamine

The massive buildup of phenylalanine in PKU forces the substrate into alternative, less-utilized metabolic pathways. This metabolic "overflow" is the direct cause of the accumulation of PAG and other phenylketones.

The Primary Pathway Blockade

In individuals without PKU, the primary metabolic fate of excess phenylalanine is its irreversible conversion to tyrosine, a reaction catalyzed by PAH in the liver and kidneys.[6][8] This hydroxylation requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).

Diagram 1: Normal Phenylalanine Catabolism.

The Alternative Pathway Activation in PKU

With the PAH-catalyzed pathway functionally blocked, phenylalanine is shunted towards a transamination reaction, primarily in the liver.

-

Transamination to Phenylpyruvic Acid (PPA): Phenylalanine is converted to phenylpyruvic acid by the action of a phenylalanine transaminase.[4][9] The accumulation of PPA is a hallmark of PKU and is the "phenylketone" for which the disease is named.[2][9]

-

Conversion to Phenylacetic Acid (PAA): Phenylpyruvic acid is subsequently metabolized into other compounds, including phenyllactic acid and, crucially for this pathway, phenylacetic acid.[9][11]

-

Conjugation to Phenylacetylglutamine (PAG): Phenylacetic acid is a potentially toxic compound that the body must detoxify and excrete. In humans and other primates, the primary mechanism for this is conjugation with the amino acid glutamine.[12][13] This two-step process forms 2-(2-Phenylacetamido)pentanedioic acid (PAG).

-

Step 1: Activation to Phenylacetyl-CoA. Phenylacetic acid is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ligase) and requires ATP.[12][14]

-

Step 2: Glutamine Conjugation. The activated phenylacetyl-CoA then reacts with L-glutamine, catalyzed by a glutamine N-acyltransferase, to form PAG and release free Coenzyme A.[12][15][16]

-

The resulting PAG is a water-soluble compound that is readily excreted in the urine.[15] The high flux through this alternative pathway in PKU leads to a significant accumulation and excretion of PAG, making it a prominent metabolite in the urine of these patients.[5][17]

Diagram 2: Mechanism of PAG Accumulation in Phenylketonuria.

Quantitative Insights into PAG Accumulation

The concentration of PAG in biological fluids directly correlates with the levels of circulating phenylalanine, making it a reliable indicator of metabolic dysregulation in PKU. Studies have demonstrated a significant elevation of urinary PAG in PKU patients compared to healthy controls.

| Metabolite | Patient Group | Concentration (μmol/mmol creatinine) | Source |

| Phenylacetylglutamine (PAG) | PKU Patients (untreated with BH4) | Median: 106.8 | [5] |

| PKU Patients (treated with BH4) | Median: 17.0 | [5] | |

| Mild Hyperphenylalaninemia (mHPA) | Median: 21.6 | [5] | |

| Healthy Controls | Median: 15.3 | [5] |

Table 1: Comparative urinary concentrations of Phenylacetylglutamine (PAG) across different patient cohorts and healthy controls. Data highlights the significant elevation in PKU patients with higher phenylalanine levels.

This correlation underscores the potential of urinary PAG as a non-invasive biomarker for monitoring dietary compliance and the effectiveness of therapeutic interventions.[5][18]

Experimental Protocol: Quantification of PAG by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the accurate and sensitive quantification of PAG in biological matrices like urine and plasma.[5][19]

Step-by-Step Methodology

-

Sample Collection: Collect spot urine samples. For standardization, results are typically normalized to creatinine concentration.

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Vortex samples to ensure homogeneity.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Transfer a 50 µL aliquot of the supernatant to a new microcentrifuge tube.

-

Add 200 µL of an internal standard solution (e.g., isotopically labeled PAG in methanol) to precipitate proteins and provide a reference for quantification.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the clear supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate PAG from other urine components.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Monitor the specific precursor-to-product ion transitions for PAG and its internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for both PAG and the internal standard.

-

Calculate the peak area ratio (PAG/Internal Standard).

-

Quantify the concentration of PAG using a standard curve generated from known concentrations of PAG.

-

Normalize the final concentration to the urinary creatinine concentration, expressed as µmol/mmol creatinine.

-

Diagram 3: Experimental Workflow for PAG Quantification.

Conclusion and Future Directions

The accumulation of 2-(2-Phenylacetamido)pentanedioic acid (PAG) in phenylketonuria is a direct consequence of the primary enzymatic defect in phenylalanine hydroxylase. The saturation of the primary catabolic pathway leads to a metabolic shunt, converting excess phenylalanine into phenylacetic acid, which is subsequently detoxified via glutamine conjugation. This process, while a secondary or "detoxification" pathway, becomes a major route of phenylalanine disposal in PKU.

The strong correlation between circulating phenylalanine and urinary PAG levels positions PAG as a highly valuable, non-invasive biomarker.[5][17] For researchers and drug development professionals, this metabolite offers a window into the metabolic status of PKU patients, providing a means to monitor dietary adherence, evaluate the efficacy of novel therapeutics (such as enzyme replacement or gene therapies), and further investigate the complex pathophysiology of the disease. Future research should focus on validating PAG's role in longitudinal studies and exploring its potential contribution to the overall clinical phenotype of PKU.

References

- van Spronsen FJ, Blau N, Harding C, Burlina A, Longo N, Bosch AM. Phenylketonuria.

- Schuck PF, Malgarin F, Cararo JH, et al. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease. 2015;6(5):387-397.

- Wikipedia contributors. Phenylacetylglutamine. Wikipedia, The Free Encyclopedia.

- Al Hafid N, Christodoulou J. Phenylketonuria: a review of current and future treatments.

- National Center for Biotechnology Information. Phenylalanine Metabolism: Phenylketonuria. Basic Neurochemistry.

- Hirom PC, Idle JR, Millburn P, Williams RT. Glutamine Conjugation of Phenylacetic Acid in the Ferret. Biochemical Society Transactions. 1977;5(4):1031-1033.

- Kaufman S. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proc Natl Acad Sci U S A. 1999;96(6):3160-3164.

- Wikipedia contributors. Phenylalanine hydroxylase. Wikipedia, The Free Encyclopedia.

- Pharmaguideline. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. Pharmaguideline.

- Reactome. Conjugation of phenylacetate with glutamine.

- Saldanha, T. Phenylalanine catabolism process and its interaction process with tyrosine.

- Rosa AP, Schuck PF, Wajner M, et al. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain. Neurochem Res. 2012;37(7):1559-1565.

- Moldave K, Meister A. Synthesis of phenylacetylglutamine by human tissue. J Biol Chem. 1957;229(1):463-476.

- James MO, Smith RL, Williams RT, Reidenberg M. The conjugation of phenylacetic acid in man, sub-human primates and some non-primate species. Proc R Soc Lond B Biol Sci. 1972;182(1066):25-35.

- Wang G, Wang J, Hao H, et al.

- Taylor & Francis. Phenylacetylglutamine – Knowledge and References. Taylor & Francis Online.

- Andrade F, Cano A, Unceta Suarez M, et al. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. J Clin Med. 2021;10(16):3674.

- Scalcione L, Wajner M, et al. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity. Free Radic Biol Med. 2021;172:513-522.

- Wikipedia contributors. Phenylketonuria. Wikipedia, The Free Encyclopedia.

- Britannica. Phenylpyruvic acid. Britannica.

- CUTM Courseware. Catabolism of Phenylalanine and Thyrosine. CUTM Courseware.

- Andrade F, Cano A, Unceta Suarez M, et al. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia.

- Liu X, Gao Y, Wang Z, et al. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights. HepatoBiliary Surgery and Nutrition. 2021;10(5):710-713.

- Andrade F, Cano A, Unceta Suarez M, et al. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. MDPI. 2021.

- MySkinRecipes. 2-(2-Phenylacetamido)pentanedioic acid. MySkinRecipes.

- Sahoo R, Meher S, et al. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. ACS Omega. 2024;9(3):3155-3164.

- Liu T, Guo Z, Zhang J, et al. Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure. Front Cardiovasc Med. 2022;9:999083.

- Zivak Technologies. PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Zivak.

- AiFChem. 2-(2-Phenylacetamido)pentanedioic acid. AiFChem.

- Olivera ER, Luengo JM, et al. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: The phenylacetyl-CoA catabolon. Proc Natl Acad Sci U S A. 1998;95(11):6419-6424.

- Isaza C, Boll M, et al. Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proc Natl Acad Sci U S A. 2004;101(18):6954-6959.

- Al-Aqeel A, Barshop BA. Phenylketonuria: Current Treatments and Future Developments. Drugs. 2018;78(18):1871-1881.

- Rhee SK, Fuchs G. Phenylacetyl-CoA:acceptor oxidoreductase, a membrane-bound molybdenum-iron-sulfur enzyme involved in anaerobic metabolism of phenylalanine in the denitrifying bacterium Thauera aromatica. Eur J Biochem. 1999;262(2):507-515.

- Teufel R, Boll M, et al. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. J Biol Chem. 2007;282(12):9148-9155.

- García B, Olivera ER, et al. Phenylacetyl-Coenzyme A Is the True Inducer of the Phenylacetic Acid Catabolism Pathway in Pseudomonas putida U. Appl Environ Microbiol. 1999;65(5):2249-2251.

- Hirata H, Ohnishi T, et al. Elucidation of the biochemical pathway of 2-phenylethanol from shikimic acid using isolated protoplasts of rose flowers. Biosci Biotechnol Biochem. 2009;73(5):1107-1114.

- Pey AL, Stricher F, et al. Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria. J Clin Invest. 2008;118(8):2858-2867.

- Chen D, Wei J. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. Molecules. 2024;29(6):1257.

- University of Wisconsin Department of Pediatrics. New Formula, Drug Research Helps Patients Manage PKU.

- Rohr F, Wessel A, et al. Long-term treatment of phenylketonuria with a new medical food containing large neutral amino acids. J Inherit Metab Dis. 2017;40(1):127-133.

- Zuba D, Sekuła K. Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Problemy Kryminalistyki. 2017;298(4):5-15.

Sources

- 1. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylketonuria - Wikipedia [en.wikipedia.org]

- 3. Phenylketonuria (PKU) - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 4. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations [aginganddisease.org]

- 5. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. cocukmetabolizma.com [cocukmetabolizma.com]

- 8. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Long-term treatment of phenylketonuria with a new medical food containing large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | Conjugation of phenylacetate with glutamine [reactome.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights [journal.hep.com.cn]

- 19. zivak.com [zivak.com]

An In-depth Technical Guide to 2-(2-Phenylacetamido)pentanedioic Acid as a Urinary Biomarker for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating prevalence of Alzheimer's disease (AD) necessitates the development of non-invasive, cost-effective, and reliable biomarkers for early diagnosis and monitoring. Current diagnostic standards, such as cerebrospinal fluid (CSF) analysis and positron emission tomography (PET) imaging, are limited by their invasiveness, high cost, and lack of accessibility for routine screening.[1][2] This technical guide explores the emerging potential of 2-(2-Phenylacetamido)pentanedioic acid, also known as N-phenylacetyl-L-glutamic acid, a gut-derived metabolite found in urine, as a candidate biomarker for AD. We will delve into the biochemical rationale linking this molecule to AD pathophysiology, provide a detailed framework for its analytical quantification, and discuss its current standing and future prospects in the clinical landscape.

Introduction: The Imperative for Non-Invasive AD Biomarkers

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain.[3] These pathological changes can begin 10 to 20 years before the onset of clinical symptoms, highlighting a critical window for early intervention.[4] While core AD biomarkers in CSF (Aβ42, p-tau) and PET imaging are well-established for detecting this preclinical pathology, their utility for widespread, routine screening is impractical.[4][5]

Urine-based biomarkers represent an ideal alternative due to the non-invasive and convenient nature of sample collection.[1][2] Recent research has focused on identifying urinary metabolites that reflect the systemic and neurological changes associated with AD. While compounds like formic acid have shown promise, the field is actively searching for a panel of biomarkers to improve diagnostic accuracy.[1][6][7] This guide focuses on 2-(2-Phenylacetamido)pentanedioic acid, a molecule at the intersection of microbial metabolism and host neurochemistry.

Biochemical Profile and Mechanistic Link to Alzheimer's Disease

2-(2-Phenylacetamido)pentanedioic acid is a conjugate of phenylacetic acid (PAA) and L-glutamic acid. Its origins and potential relevance to AD are rooted in two key biological domains: the gut-brain axis and host amino acid metabolism.

The Gut-Brain Axis and Phenylacetic Acid (PAA)

There is mounting evidence that the gut microbiome is significantly altered in AD patients, influencing neuroinflammation and the production of neuroactive metabolites.[8][9][10][11] PAA is a microbial co-metabolite produced from the breakdown of the essential amino acid phenylalanine by gut bacteria. Studies have shown that phenylalanine metabolism is dysregulated in the hippocampus of AD patients, with an upregulation of metabolites like phenylpyruvic acid.[12] Alterations in the gut microbiome in AD can lead to changes in the production of PAA, which can then cross into circulation.[8][9] Phenylacetylglutamine, a closely related compound formed from PAA and glutamine, has been identified as a gut-derived neurotoxin associated with cognitive impairment and neurodegenerative diseases.[13]

Glutamate Dysregulation in Alzheimer's Disease

The second component of the biomarker, L-glutamic acid (glutamate), is the primary excitatory neurotransmitter in the brain, crucial for learning and memory.[3][14] The glutamatergic system is known to be dysregulated in AD. Aβ plaques can impair glutamate uptake by astrocytes, leading to an excess of glutamate in the synapse, a condition known as excitotoxicity, which contributes to neuronal cell death.[14] Although paradoxical, some studies using magnetic resonance spectroscopy have reported decreased overall levels of brain glutamate in AD, possibly reflecting neuronal loss and metabolic dysfunction.[15]

The formation of 2-(2-Phenylacetamido)pentanedioic acid represents a convergence of these two pathological pathways. It is hypothesized that in the context of AD-associated gut dysbiosis, an overproduction of PAA occurs. This PAA is absorbed into circulation and subsequently conjugated with glutamate by the host's metabolic systems as a detoxification mechanism. An elevated urinary excretion of this conjugate could, therefore, reflect both the altered gut microbial activity and the dysregulated glutamate metabolism characteristic of AD.

Analytical Methodology for Urinary Quantification

Accurate and precise quantification of 2-(2-Phenylacetamido)pentanedioic acid in urine is critical for its validation as a biomarker. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and throughput.

Experimental Workflow Overview

The analytical process involves several key stages, from sample collection to data analysis. Each step must be carefully controlled to ensure data integrity.

Detailed Step-by-Step Protocol

This protocol provides a self-validating framework. Quality control (QC) samples must be included at each stage to monitor analytical performance.

1. Sample Collection and Pre-processing:

-

Rationale: Standardization of collection minimizes variability. First morning void samples are more concentrated, aiding detection.

-

Protocol:

-

Collect 10-20 mL of a mid-stream, first morning void urine sample in a sterile polypropylene tube.

-

Immediately place the sample on ice.

-

Within 2 hours of collection, centrifuge the sample at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.

-

Transfer the supernatant to a new, labeled cryovial. Add a preservative like sodium azide to a final concentration of 0.05% to inhibit microbial growth.

-

Store samples at -80°C until analysis. Avoid multiple freeze-thaw cycles.

-

2. Sample Preparation (Solid Phase Extraction - SPE):

-

Rationale: SPE is employed to remove interfering matrix components (salts, urea) and to concentrate the analyte of interest, thereby increasing sensitivity and reducing ion suppression in the mass spectrometer. A mixed-mode anion exchange SPE is ideal for capturing the carboxylic acid moiety of the target molecule.

-

Protocol:

-

Thaw urine samples on ice. Vortex to mix.

-

Spike 500 µL of urine supernatant with an internal standard (IS), such as ¹³C₆-labeled 2-(2-Phenylacetamido)pentanedioic acid, to a final concentration of 50 ng/mL. The IS corrects for variability in extraction and instrument response.

-

Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of 2% ammonium hydroxide, and finally 1 mL of water.

-

Load the spiked urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% ammonium hydroxide followed by 1 mL of methanol to remove neutral and basic interferences.

-

Elute the analyte and IS with 1 mL of methanol containing 2% formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

3. LC-MS/MS Analysis:

-

Rationale: Reversed-phase chromatography separates the analyte from other urinary components based on polarity. Tandem mass spectrometry provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).

-

Protocol:

-

LC System: UPLC/HPLC system.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its ability to retain the non-polar phenyl group.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Negative (ESI-). The carboxylic acid groups are readily deprotonated.

-

MRM Transitions: Monitor at least two transitions for the analyte and one for the IS to ensure confident identification. (Theoretical m/z values would need to be determined experimentally).

-

4. Data Processing and Normalization:

-

Rationale: Urine concentration can vary significantly. Normalizing the analyte concentration to urinary creatinine concentration corrects for this dilution effect.

-

Protocol:

-

Integrate the peak areas for the analyte and the IS using the instrument's software.

-

Calculate the analyte/IS peak area ratio.

-

Quantify the concentration using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine) and processed alongside the samples.

-

Separately measure the creatinine concentration in an aliquot of the original urine sample using a standard clinical assay or a separate LC-MS method.

-

Express the final result as ng of analyte per mg of creatinine (ng/mg creatinine).

-

Clinical Validation and Performance Data

While 2-(2-Phenylacetamido)pentanedioic acid is a promising candidate based on its biochemical plausibility, its clinical validation is in the early stages. The table below outlines hypothetical performance metrics that would be required to establish its clinical utility, based on benchmarks set by other emerging AD biomarkers.[1][16]

| Performance Metric | Target Value | Rationale |

| Diagnostic Sensitivity | > 85% | Must correctly identify a high percentage of individuals with preclinical or early AD. |

| Diagnostic Specificity | > 85% | Must correctly identify a high percentage of healthy controls, avoiding false positives. |

| Area Under the Curve (AUC) | > 0.90 | Represents excellent discriminatory power between AD and control groups. |

| Correlation with Core Biomarkers | Statistically Significant (p < 0.05) | The urinary level should correlate with CSF p-tau/Aβ42 ratios or amyloid PET status to confirm it reflects core AD pathology. |

| Longitudinal Change | Increase over time in AD progressors | The biomarker level should track with disease progression from preclinical to symptomatic stages. |

This table presents target values for a viable biomarker; specific data for 2-(2-Phenylacetamido)pentanedioic acid requires further clinical studies.

Future Directions and Considerations

The advancement of 2-(2-Phenylacetamido)pentanedioic acid from a candidate to a clinically accepted biomarker requires a multi-pronged research effort:

-

Large-Scale Cohort Studies: Validation in large, diverse, and longitudinally-followed cohorts is essential to confirm its diagnostic accuracy and prognostic value.[4]

-

Head-to-Head Comparisons: Studies must compare its performance directly against established CSF and plasma biomarkers like p-tau217.[16][17]

-

Mechanistic Elucidation: Further research is needed to precisely map the enzymatic pathways responsible for its synthesis and to understand how specific gut microbial species contribute to PAA production in the context of AD.[8][18]

-

Assay Standardization: The development of standardized, commercially available kits for its quantification will be necessary for widespread clinical adoption.

Conclusion

2-(2-Phenylacetamido)pentanedioic acid stands as a scientifically compelling urinary biomarker candidate for Alzheimer's disease. Its biochemical origins link two key pathological features of the disease: gut microbiome dysbiosis and altered glutamate metabolism. The analytical framework for its quantification is robust and achievable using standard LC-MS/MS platforms. While extensive clinical validation is still required, this molecule represents a promising avenue in the critical pursuit of non-invasive, accessible, and effective tools for the early detection and management of Alzheimer's disease.

References

- Vertex AI Search. (2025, July 11). Gut Bacteria and Alzheimer's: Early Sign May Be in Your Gut Microbiome.

- Frontiers in Aging Neuroscience. (n.d.). Gut microbiota and its metabolites in Alzheimer's disease: from pathogenesis to treatment.

- Frontiers. (2022, November 30). Biomarker in Urine Could Be the First to Reveal Early-Stage Alzheimer's Disease.

- Medical News Today. (2022, December 2). Alzheimer's disease: Urine biomarker may provide early detection, study shows.

- PubMed. (n.d.). Urine-Based Biomarkers for Alzheimer's Disease Identified Through Coupling Computational and Experimental Methods.

- Frontiers. (2022, November 30). Biomarker in urine could be the first to reveal early-stage Alzheimer's disease.

- University of Wisconsin School of Medicine and Public Health. (2017, October 19). Study finds people with Alzheimer's disease have altered gut bacteria.

- Journal of Clinical Practice and Medical Case Reports. (2024, November 10). Urine Amyloid Beta as a Non-Invasive Biomarker for Early Alzheimer's Disease and Cognitive Impairment.

- BINASSS. (2023, April 17). Gut Microbiota and its Metabolites: Bridge of Dietary Nutrients and Alzheimer's Disease.

- University of Chicago Medicine. (2024, February 19). Microbiome studies explore why more women develop Alzheimer's disease.

- PubMed. (2021). Phenylalanine Metabolism Is Dysregulated in Human Hippocampus with Alzheimer's Disease Related Pathological Changes.

- MDPI. (2023, October 13). Alteration of Metabolic Profiles during the Progression of Alzheimer's Disease.

- EurekAlert!. (2021, March 2). Novel drug prevents amyloid plaques, a hallmark of Alzheimer's disease.

- PMC. (n.d.). P-tau231 as a Diagnostic Biomarker for Alzheimer's Disease and Mild Cognitive Impairment: A Systematic Review and Meta-Analysis.

- PMC. (n.d.). Plasma Biomarkers of Alzheimer's Disease: A Review of Available Assays, Recent Developments, and Implications for Clinical Practice.

- PMC - NIH. (n.d.). Alzheimer's disease: targeting the glutamatergic system.

- PLOS Medicine. (2017, March 21). Association between fatty acid metabolism in the brain and Alzheimer disease neuropathology and cognitive performance: A nontargeted metabolomic study.

- MDPI. (2024, May 6). Biomarkers of Neurodegeneration and Alzheimer's Disease Neuropathology in Adolescents and Young Adults with Youth-Onset Type 1 or Type 2 Diabetes: A Proof-of-Concept Study.

- PMC. (n.d.). Altered Metabolism in Alzheimer Disease Brain: Role of Oxidative Stress.

- Neurology Today. (2024, October 3). Beyond Blood Biomarker Tests, Researchers Are Optimistic About These Advances in Alzheimer's Disease Detection and Treatment.

- Encyclopedia.pub. (2023, March 21). Main Metabolic Pathways with Respect to Alzheimer's Disease.

- MDPI. (2022, August 2). Biomarkers for the Diagnosis of Alzheimer's Disease in Clinical Practice: The Role of CSF Biomarkers during the Evolution of Diagnostic Criteria.

- PMC. (n.d.). Brain Glutamate Levels Are Decreased in Alzheimer's Disease: A Magnetic Resonance Spectroscopy Study.

- IntechOpen. (2014, April 23). Alzheimer Disease: The Role of Aβ in the Glutamatergic System.

- PMC. (2025, September 19). Plasma Phenylacetylglutamine and Cognitive Impairment After Ischemic Stroke.

Sources

- 1. clinicallab.com [clinicallab.com]

- 2. genesispub.org [genesispub.org]

- 3. Alzheimer Disease: The Role of Aβ in the Glutamatergic System | IntechOpen [intechopen.com]

- 4. Biomarkers for the Diagnosis of Alzheimer’s Disease in Clinical Practice: The Role of CSF Biomarkers during the Evolution of Diagnostic Criteria [mdpi.com]

- 5. P-tau231 as a Diagnostic Biomarker for Alzheimer's Disease and Mild Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alzheimer’s disease: Urine biomarker shown to provide early detection [resources.healthgrades.com]

- 7. Biomarker in urine could be the first to reveal early-stage Alzheimer’s disease [frontiersin.org]

- 8. pacificneuroscienceinstitute.org [pacificneuroscienceinstitute.org]

- 9. Gut microbiota and its metabolites in Alzheimer’s disease: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicine.wisc.edu [medicine.wisc.edu]

- 11. binasss.sa.cr [binasss.sa.cr]

- 12. Phenylalanine Metabolism Is Dysregulated in Human Hippocampus with Alzheimer's Disease Related Pathological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma Phenylacetylglutamine and Cognitive Impairment After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alzheimer’s disease: targeting the glutamatergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain Glutamate Levels Are Decreased in Alzheimer’s Disease: A Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurologytoday.aan.com [neurologytoday.aan.com]

- 17. Plasma Biomarkers of Alzheimer’s Disease: A Review of Available Assays, Recent Developments, and Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbiome studies explore why more women develop Alzheimer’s disease | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]

Unraveling the Molecular Landscape of 2-(2-Phenylacetamido)pentanedioic Acid: A Structural and Analytical Whitepaper

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: 2-(2-Phenylacetamido)pentanedioic acid, the N-acylated derivative of glutamic acid, represents a molecule of significant interest in metabolic studies. Its structural similarity to the widely researched biomarker, phenylacetylglutamine, necessitates precise and unambiguous characterization. This technical guide provides a comprehensive overview of the core structural properties and molecular weight of 2-(2-Phenylacetamido)pentanedioic acid. It further outlines detailed, field-proven experimental protocols for its definitive identification and differentiation from related metabolites, ensuring the highest degree of scientific integrity for research and drug development applications.

Introduction: The Analytical Imperative

This guide, therefore, serves as a foundational document for scientists, providing the essential data and methodologies required to confidently identify and characterize 2-(2-Phenylacetamido)pentanedioic acid. We will delve into its fundamental properties and present robust analytical workflows that are self-validating and grounded in established scientific principles.

Core Structural and Molecular Properties

A thorough understanding of the molecule's intrinsic properties is the starting point for all subsequent analytical work.

Molecular Identity and Weight

The definitive identifiers and physicochemical properties of 2-(2-Phenylacetamido)pentanedioic acid are summarized below. These values are critical for mass spectrometry calibration and data interpretation.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-Phenylacetamido)pentanedioic acid | [3] |

| Synonyms | N-(Phenylacetyl)glutamic acid, N-Phenylacetyl Glutamate | [3] |

| CAS Number | 2752-35-4 | [3] |

| Molecular Formula | C₁₃H₁₅NO₅ | [3] |

| Average Molecular Weight | 265.26 g/mol | [3] |

| Monoisotopic Mass | 265.09497 Da | Calculated |

Structural Features

The molecule's chemical behavior, solubility, and spectral characteristics are dictated by its unique structural arrangement.

-

Core Scaffold: The structure consists of a pentanedioic acid (glutamic acid) backbone.

-

Chirality: The alpha-carbon (C2) is a chiral center, meaning the molecule can exist as L- and D-enantiomers. The specific stereochemistry is critical for biological activity and must be determined by advanced analytical techniques if required.

-

Key Functional Groups:

-

Two Carboxylic Acid Moieties: These groups are acidic and serve as primary sites for deprotonation in mass spectrometry (negative ion mode) and as hydrogen bond donors/acceptors.

-

Amide Linkage: This planar group connects the phenylacetyl moiety to the glutamic acid backbone.

-

Aromatic Phenyl Ring: This nonpolar group influences the molecule's chromatographic behavior and provides characteristic signals in NMR and UV spectroscopy.

-

Analytical Workflows for Structural Verification

The following protocols are designed to provide unambiguous confirmation of both the molecular weight and the structural integrity of 2-(2-Phenylacetamido)pentanedioic acid.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expert Rationale: HRMS is the definitive technique for confirming the elemental composition of a molecule. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, allowing for the calculation of a molecular formula and confident differentiation from other compounds with the same nominal mass (isobars). We select negative electrospray ionization (ESI) because the two carboxylic acid groups are easily deprotonated, leading to a strong signal for the [M-H]⁻ ion.

Step-by-Step Protocol:

-

Sample Preparation: Create a 1 mg/mL stock solution in 50:50 acetonitrile:water. This solvent system is ideal for ESI and ensures full solubilization. Dilute this stock to a final concentration of 1-10 µg/mL for infusion or injection.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument, calibrated according to the manufacturer's specifications for the target mass range.

-

Ion Source Parameters (ESI Negative Mode):

-

Capillary Voltage: 2.5 – 3.5 kV

-

Source Temperature: 120 – 150 °C

-

Sheath and Auxiliary Gas: Nitrogen, optimized for stable spray.

-

-

Data Acquisition: Acquire data in full scan mode over an m/z range of 50-500. Ensure the mass resolution is set to a minimum of 30,000 (FWHM).

-

Data Analysis:

-

Identify the peak corresponding to the [M-H]⁻ adduct.

-

Expected m/z: The theoretical monoisotopic mass is 265.09497 Da. The expected [M-H]⁻ ion should be observed at m/z 264.08770 .

-

Confirm that the measured mass is within a 5 ppm error tolerance of the theoretical value.

-

Diagram 1: HRMS Verification Workflow

Caption: A streamlined workflow for high-resolution mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) for Structural Isomer Confirmation

Expert Rationale: While HRMS confirms the elemental formula, it cannot distinguish between structural isomers. NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of a molecule. A combination of ¹H and ¹³C NMR provides a complete "fingerprint" of the compound's structure.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it does not exchange with the amide and carboxylic acid protons, allowing for their observation.

-

Instrumentation: Use an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Expected Signals: Look for distinct signals corresponding to:

-

Aromatic protons (phenyl ring): ~7.2-7.4 ppm.

-

Amide proton (-NH-): ~8.0-8.5 ppm (in DMSO-d₆).

-

Alpha-proton (-CH-): ~4.0-4.5 ppm.

-

Methylene protons (-CH₂-): Multiple signals between ~1.8-3.6 ppm.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Expected Signals:

-

Carbonyl carbons (amides, carboxylic acids): ~170-175 ppm.

-

Aromatic carbons: ~125-140 ppm.

-

Aliphatic carbons (alpha and side chain): ~25-55 ppm.

-

-

-

Data Analysis: Correlate the chemical shifts, integrations (for ¹H), and coupling patterns to the proposed structure to achieve unambiguous assignment.

Diagram 2: Structure-to-Spectrum Logic Map

Caption: Logical correlation between molecular fragments and ¹³C NMR chemical shift regions.

Differentiating from Phenylacetylglutamine

The primary analytical challenge is distinguishing the title compound from Phenylacetylglutamine. HRMS is the most direct method.

-

2-(2-Phenylacetamido)pentanedioic acid: Formula C₁₃H₁₅NO₅ , [M-H]⁻ = 264.08770

-

Phenylacetylglutamine: Formula C₁₃H₁₆N₂O₄ , [M-H]⁻ = 263.10373

The mass difference of ~1 Da is easily resolved by any modern HRMS instrument, providing a clear and definitive means of differentiation.

Conclusion

The accurate structural and molecular weight determination of 2-(2-Phenylacetamido)pentanedioic acid is a critical prerequisite for any valid scientific investigation. By employing a dual-pronged analytical approach using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can achieve unambiguous identification. The protocols and data presented in this guide provide a robust framework for this characterization, ensuring data integrity and enabling confident advancement in metabolic research and drug development programs.

References

-

BEVITAL AS. Phenylacetylglutamine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Pentanedioic acid, 2-(phenylacetylamino(, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. Phenylacetylglutamine. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92258, Phenylacetylglutamine. Retrieved from [Link]

-

Krishnamoorthy, N. K., et al. (2024). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. ACS Omega. Retrieved from [Link]

Sources

Unraveling the Physiological Significance of Phenylacetyl-Amino Acid Conjugates in Biofluids: A Focus on Phenylacetylglutamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Subject and its Clinical Relevance

The compound 2-(2-Phenylacetamido)pentanedioic acid, a conjugate of phenylacetic acid and glutamic acid, represents a class of metabolites that are gaining increasing attention in clinical and translational research. While literature directly referencing this specific nomenclature is sparse, a closely related and extensively studied analogue is Phenylacetylglutamine (PAG). PAG is formed through the conjugation of phenylacetic acid with glutamine. Phenylacetic acid itself is a microbial co-metabolite, originating from the bacterial breakdown of dietary phenylalanine and other polyphenols in the gut. Its subsequent conjugation in the human body, primarily in the liver and kidneys, leads to the formation of PAG, which is then excreted in urine.

Historically viewed as a simple detoxification product, recent evidence has implicated elevated levels of PAG in a range of pathophysiological conditions, most notably cardiovascular disease and neurological disorders. This guide provides an in-depth exploration of the metabolic origins, physiological significance, and analytical considerations for measuring these critical metabolites in biofluids. Understanding the nuances of this pathway is paramount for researchers and drug development professionals seeking to unravel disease mechanisms and identify novel therapeutic targets.

Part 1: Metabolic Provenance and Physiological Function

The Gut-Liver Axis: A Collaborative Synthesis

The journey of Phenylacetylglutamine (PAG) begins in the gut with the microbial fermentation of dietary amino acids, particularly L-phenylalanine. This process generates phenylacetic acid (PAA), which is then absorbed into the portal circulation and transported to the liver. In the liver, PAA undergoes a detoxification process via conjugation with L-glutamine, a reaction catalyzed by the enzyme phenylacetyl-CoA:glutamine N-acyltransferase. The resulting PAG is a water-soluble compound that is efficiently cleared by the kidneys and excreted in the urine. While the liver is the primary site of PAG synthesis, the kidneys also possess the enzymatic machinery for this conjugation.

The production of PAG is a prime example of the intricate metabolic interplay between the gut microbiome and the host. The composition and metabolic activity of the gut microbiota directly influence the amount of PAA produced, which in turn determines the circulating levels of PAG.

The Physiological Role of Phenylacetylglutamine

Beyond its role as a detoxification product, PAG has been shown to exert biological effects. It is now recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of cardiovascular complications. Emerging research also points to a role for PAG in platelet activation and thrombosis risk. Specifically, PAG has been shown to enhance platelet reactivity and aggregation through a G-protein coupled receptor-mediated mechanism involving adrenergic receptors. This provides a direct mechanistic link between the gut microbiome, PAG levels, and cardiovascular events.

Furthermore, altered levels of PAG have been observed in certain neurological and inborn metabolic disorders, suggesting a broader role in systemic pathophysiology.

Part 2: The Clinical Significance of Elevated Phenylacetylglutamine

Elevated circulating levels of PAG are now considered an independent risk factor for major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and death. In large-scale clinical studies, higher plasma PAG concentrations were associated with an increased risk of incident MACE in both a discovery and validation cohort. This association remained significant even after adjusting for traditional cardiovascular risk factors, highlighting the potential of PAG as a novel biomarker for cardiovascular risk stratification.

In the context of chronic kidney disease, the accumulation of PAG due to impaired renal clearance contributes to the uremic state and its associated complications. The prothrombotic effects of PAG are particularly detrimental in this patient population, which is already at a heightened risk for cardiovascular events.

The following table summarizes representative concentrations of PAG in human plasma under different clinical conditions.

| Clinical Condition | Mean Plasma PAG Concentration (µM) | Reference |

| Healthy Controls | 1.8 ± 1.2 | |

| Patients with Stable Coronary Artery Disease | 2.5 ± 2.1 | |

| Patients with Chronic Kidney Disease (Stage 3-4) | 10.5 ± 5.8 |

Part 3: Analytical Methodologies for Phenylacetylglutamine Quantification

Accurate and robust quantification of PAG in biofluids is essential for both research and clinical applications. The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput, allowing for the reliable measurement of PAG in complex biological matrices such as plasma, serum, and urine.

Experimental Protocol: LC-MS/MS Quantification of PAG in Human Plasma

The following protocol provides a generalized workflow for the quantification of PAG in human plasma. It is essential to note that specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 200 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., Phenylacetyl-d5-glutamine). The internal standard is crucial for correcting for matrix effects and variations in sample processing.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes is a common starting point.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 2-5 µL.

3. Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice of polarity should be optimized for PAG and the internal standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific detection mode involves monitoring a specific precursor-to-product ion transition for both the analyte (PAG) and the internal standard.

-

PAG MRM Transition (example): Q1: m/z 265.1 -> Q3: m/z 120.1

-

Internal Standard MRM Transition (example): Q1: m/z 270.1 -> Q3: m/z 125.1

-

-

Data Analysis: The concentration of PAG in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of PAG.

Workflow Visualization

The following diagram illustrates the typical analytical workflow for PAG quantification.

Caption: LC-MS/MS workflow for Phenylacetylglutamine (PAG) quantification.

Part 4: Future Directions and Therapeutic Implications

The growing body of evidence linking elevated PAG to adverse clinical outcomes opens up new avenues for therapeutic intervention. Strategies aimed at modulating the gut microbiome to reduce the production of PAA, or inhibiting the host enzymes responsible for PAG synthesis, could represent novel approaches for mitigating cardiovascular and other risks.

Furthermore, the use of PAG as a clinical biomarker could aid in identifying at-risk individuals and monitoring the efficacy of therapeutic interventions. Continued research into the signaling pathways modulated by PAG is crucial for a deeper understanding of its pathophysiological roles and for the development of targeted therapies.

Part 5: Conclusion

Phenylacetylglutamine, a metabolite at the crossroads of gut microbial metabolism and host detoxification, has emerged as a key player in human health and disease. Its association with cardiovascular events and its role as a uremic toxin underscore the importance of the gut-liver axis in systemic pathophysiology. The analytical tools, particularly LC-MS/MS, are now readily available to accurately measure PAG in clinical and research settings, paving the way for a deeper exploration of its clinical utility. For researchers and drug development professionals, understanding the physiological significance of elevated PAG levels provides a new lens through which to view disease pathogenesis and a promising target for future therapeutic innovation.

References

-

Nemet, I., et al. (2020). A gut-derived uremic toxin is linked to enhanced platelet reactivity and thrombosis risk. Cell, 180(6), 1142-1154.e20. [Link]

-

Poesen, R., et al. (2016). The influence of dietary protein intake on the plasma concentration of gut-derived uremic toxins. Kidney International, 90(6), 1357-1367. [Link]

-

Zhu, W., et al. (2018). Gut microbial metabolite TMAO enhances platelet hyperreactivity and thrombosis risk. Cell, 175(1), 111-124.e12. [Link]

Application Note: Untargeted LC-HRMS Screening of 2-(2-Phenylacetamido)pentanedioic Acid and Microbial-Host Co-Metabolites

Introduction & Biological Significance

2-(2-Phenylacetamido)pentanedioic acid, commonly known as N-phenylacetylglutamic acid (CAS 2752-35-4), is a critical microbial-host co-metabolite. It is synthesized when unabsorbed dietary phenylalanine is metabolized by gut microbiota into phenylacetic acid (PAA), which is subsequently absorbed into the portal circulation and conjugated with glutamic acid in the liver[1][2].

While its structural analog, phenylacetylglutamine (PAGln), is a well-established biomarker for cardiovascular disease, acute ischemic stroke, and type 2 diabetes[1][3][4], N-phenylacetylglutamic acid has emerged as a significant biomarker in its own right. It is prominently featured in the untargeted metabolomic profiles of patients with phenylketonuria (PKU)[2], clear cell renal cell carcinoma[5], and in the exometabolome of specific archaea[6]. Monitoring this metabolite via untargeted high-resolution mass spectrometry (HRMS) provides profound insights into the gut-brain and gut-heart axes.

Caption: Microbial-host co-metabolic pathway of phenylalanine yielding target biomarkers.

Mechanistic Rationale: The "Why" Behind the Workflow

To achieve a self-validating, robust untargeted metabolomics screen, every step of the analytical pipeline must be designed with strict biochemical causality:

-

Sample Extraction Causality: Untargeted metabolomics requires capturing the broadest possible chemical space while preventing ex vivo enzymatic degradation. We utilize a 1:4 ratio of biofluid to cold organic solvent (1:1 Acetonitrile:Methanol). The extreme cold (-20°C) instantly quenches metabolic activity, while the organic solvents precipitate massive proteins that would otherwise cause severe ion suppression and degrade the UHPLC column[3].

-

Chromatographic Causality: N-phenylacetylglutamic acid is an amphiphilic molecule containing a hydrophobic phenyl ring and a highly polar pentanedioic (glutamic) acid moiety. A Pentafluorophenyl (PFP) stationary phase is selected over a standard C18 column. The PFP phase provides alternative selectivity via π−π interactions, dipole moments, and hydrogen bonding, which is essential for resolving aromatic amino acid conjugates from complex isobaric interferences[7].

-

Mass Spectrometry Causality: High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap or Q-TOF) is deployed to distinguish the target from background noise. Negative electrospray ionization (ESI-) is highly favored because the dual carboxylic acid groups of the pentanedioic acid moiety readily deprotonate, yielding a highly sensitive [M−H]− ion at m/z 264.0877[6][7].

Experimental Protocols: A Self-Validating System

Sample Preparation (Plasma/Urine)

-

Thaw and Aliquot: Thaw biofluid samples on ice. Transfer 50 µL of the sample to a pre-chilled 1.5 mL microcentrifuge tube.

-

Metabolism Quenching: Add 200 µL of cold (-20°C) extraction solvent (Acetonitrile:Methanol, 1:1, v/v) spiked with isotope-labeled internal standards (e.g., 13C6 -Phenylalanine)[3]. Causality: The internal standard ensures extraction efficiency can be quantitatively verified.

-

Lysis & Extraction: Vortex vigorously for 30 seconds, followed by sonication in an ice-water bath for 10 minutes to ensure complete cellular disruption and metabolite release[3].

-

Protein Precipitation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C[3].

-

Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 5% Acetonitrile in LC-MS grade water. Transfer to an autosampler vial with a glass insert.

Self-Validating Quality Control (QC) Architecture